molecular formula C13H14N4O2S B2977258 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-methylthiazol-5-yl)acetamide CAS No. 2034492-86-7

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-methylthiazol-5-yl)acetamide

Cat. No.: B2977258
CAS No.: 2034492-86-7
M. Wt: 290.34
InChI Key: AYRFBHPMRFUGCV-UHFFFAOYSA-N
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Description

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-methylthiazol-5-yl)acetamide is a chemical compound characterized by a unique molecular structure combining pyridazine and thiazole rings. The cyclopropyl group attached to the pyridazine ring enhances its stability and provides distinct chemical properties.

Preparation Methods

  • Synthetic Routes and Reaction Conditions:

    • Step 1: The synthesis begins with the cyclopropylation of a precursor pyridazine compound, which involves the formation of a cyclopropyl ring via cyclopropanation reactions.

    • Step 2: The intermediate product is then subjected to oxidative reactions to introduce the ketone functionality, forming the 6-oxopyridazin structure.

    • Step 3: The thiazole moiety is prepared separately by reacting a methylthiazole precursor with acetic anhydride under controlled temperature and pH conditions.

    • Step 4: The final coupling step involves the formation of an amide bond between the 6-oxopyridazin intermediate and the 2-methylthiazol-5-yl acetamide moiety under mild acidic conditions, usually catalyzed by a dehydrating agent like DCC (Dicyclohexylcarbodiimide).

  • Industrial Production Methods:

    • The industrial synthesis follows a similar route but optimized for scale, with emphasis on reaction efficiency, yield improvement, and waste minimization. Reactor designs incorporate continuous flow techniques and solvent recovery systems to ensure sustainability.

Chemical Reactions Analysis

  • Types of Reactions:

    • Oxidation: The compound undergoes oxidation to form various oxo-derivatives, which can modify its electronic properties and reactivity.

    • Reduction: Selective reduction can convert the oxo group to a hydroxyl group, affecting its solubility and biological activity.

    • Substitution: The compound's thiazole ring can undergo substitution reactions, where different functional groups can be introduced.

  • Common Reagents and Conditions:

    • Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    • Reducing Agents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    • Substitution Reagents: Organolithium reagents, Grignard reagents

  • Major Products:

    • Oxidation and reduction reactions yield hydroxylated and various oxo-derivatives.

    • Substitution reactions produce functionalized derivatives with diverse substituents on the thiazole ring.

Scientific Research Applications

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-methylthiazol-5-yl)acetamide finds applications across several fields:

  • Chemistry: It serves as a versatile intermediate for synthesizing more complex molecules and as a building block in heterocyclic chemistry.

  • Biology: The compound is employed in studying enzyme inhibition, particularly those involved in metabolic pathways due to its structural mimicry of enzyme substrates.

  • Industry: In materials science, the compound's derivatives are explored for their potential as stabilizers in polymer synthesis and as additives in lubricant formulations.

Mechanism of Action

  • Mechanism: The compound's mechanism of action involves interacting with specific molecular targets, often enzymes or receptors, inhibiting or modulating their activity.

  • Molecular Targets: Potential targets include kinases, proteases, and other enzymes involved in critical biological pathways.

  • Pathways: The compound affects signaling pathways related to cell growth, apoptosis, and inflammation, making it relevant in therapeutic contexts.

Comparison with Similar Compounds

Compared to its analogs, 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-methylthiazol-5-yl)acetamide exhibits unique properties:

  • Similar Compounds: Compounds like pyridazine-thiazole hybrids, pyridazinone derivatives, and thiazolyl acetamides.

  • Uniqueness: The cyclopropyl group and combined pyridazine-thiazole structure confer enhanced stability, specificity, and biological activity, distinguishing it from other compounds in its class.

This compound stands out due to its robust synthetic flexibility, diverse reactivity, and promising applications in various scientific disciplines.

Properties

IUPAC Name

2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(2-methyl-1,3-thiazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2S/c1-8-14-6-12(20-8)15-11(18)7-17-13(19)5-4-10(16-17)9-2-3-9/h4-6,9H,2-3,7H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYRFBHPMRFUGCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(S1)NC(=O)CN2C(=O)C=CC(=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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